2-[(Benzyloxy)methyl]-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Bioisosteres

Choose 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole for its privileged 1,3,4-oxadiazole scaffold—a superior bioisostere over 1,2,4-isomers, delivering lower log D, enhanced metabolic stability, and reduced hERG liability. Its benzyloxy methyl group at the 2-position enables versatile SAR exploration and serves as a direct ester/amide replacement. Available with batch purity up to 98.4%, this building block ensures reproducible synthetic outcomes from milligram to multi-gram scale, making it ideal for medicinal chemistry, probe development, and process chemistry research.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 23571-73-5
Cat. No. B1375015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Benzyloxy)methyl]-1,3,4-oxadiazole
CAS23571-73-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=NN=CO2
InChIInChI=1S/C10H10N2O2/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2
InChIKeyIGRWGGSQBLEZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (CAS 23571-73-5): Procurement-Grade Heterocyclic Scaffold for Drug Discovery and Chemical Biology


2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (CAS 23571-73-5) is a substituted five-membered heteroaromatic compound belonging to the 1,3,4-oxadiazole class, characterized by a benzyloxy methyl substituent at the 2-position [1]. With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, it serves as a versatile small molecule scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities [2]. The 1,3,4-oxadiazole ring system is a privileged structure in drug discovery due to its favorable physicochemical profile, including intrinsically lower lipophilicity (log D) compared to its regioisomeric counterparts [3].

Why Generic 1,3,4-Oxadiazole Substitution Fails: Differentiated Physicochemical and Synthetic Properties of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (CAS 23571-73-5)


In-class 1,3,4-oxadiazole derivatives cannot be arbitrarily interchanged due to substantial variations in physicochemical properties and synthetic accessibility conferred by specific substitution patterns. The 1,3,4-oxadiazole regioisomer itself exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, alongside improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility [1]. Furthermore, the presence of the benzyloxy methyl group at the 2-position in this specific compound dictates its chemical reactivity, purification characteristics, and ultimate utility as a building block or pharmacophore, with variations in purity levels (e.g., 98.4% batch purity from certain suppliers) directly impacting downstream synthetic success . The specific substitution pattern also influences the compound's role as a bioisostere for esters or amides, which cannot be assumed for all 1,3,4-oxadiazole analogs [2].

Quantitative Evidence for Selecting 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (CAS 23571-73-5) Over Regioisomeric and Class Analogs


Superior Physicochemical Profile: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomers in Lipophilicity and ADME Properties

The 1,3,4-oxadiazole regioisomer, which constitutes the core of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole, demonstrates an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole isomer in matched molecular pair analysis [1]. This difference is accompanied by significantly improved metabolic stability, reduced hERG inhibition, and enhanced aqueous solubility, all favoring the 1,3,4-oxadiazole scaffold for drug development [2].

Medicinal Chemistry Drug Design Bioisosteres

Defined Purity Specifications for Reliable Synthetic Applications: Batch Purity of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (CAS 23571-73-5)

Commercial suppliers offer 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole with certified purity levels, including a documented batch purity of 98.4% (Shaoyuan) and standard specifications of 95%+ (ChemeGen) or 98% (Leyan) . This defined purity ensures reproducible performance in synthetic sequences and minimizes the impact of impurities on biological assay results.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Scalable Synthesis and Commercial Availability for Procurement Planning

2-[(Benzyloxy)methyl]-1,3,4-oxadiazole is commercially available from multiple reputable vendors in various pack sizes (e.g., 50 mg, 250 mg, 1 g, 5 g, 25 g, 100 g) with associated pricing tiers . This contrasts with many custom-synthesized 1,3,4-oxadiazole analogs that require in-house preparation, thereby offering immediate procurement advantages. The synthetic route to this compound is established via cyclization of benzyl carbazate with formic acid or related reagents, enabling scalable production [1].

Chemical Sourcing Medicinal Chemistry Process Development

Improved Metabolic Stability and Reduced hERG Liability Compared to 1,2,4-Oxadiazole Regioisomers

Systematic analysis of matched molecular pairs reveals that the 1,3,4-oxadiazole regioisomer, the core of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole, exhibits significantly improved metabolic stability and reduced hERG channel inhibition compared to its 1,2,4-oxadiazole counterpart [1]. hERG inhibition is a major cause of drug-induced QT prolongation and cardiotoxicity, making the 1,3,4-oxadiazole scaffold a safer starting point for lead optimization.

ADME Drug Safety Cardiotoxicity

Utility as a Versatile Bioisostere for Amide and Ester Functionalities

The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, often improving metabolic stability and membrane permeability while retaining or enhancing target binding [1]. The specific substitution pattern of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (benzyloxy methyl at the 2-position) provides a unique vector for further derivatization, distinguishing it from other oxadiazole building blocks [2].

Medicinal Chemistry Bioisosterism Drug Design

Optimal Research and Industrial Applications for 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (CAS 23571-73-5) Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization

The 1,3,4-oxadiazole scaffold, exemplified by 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole, provides an intrinsically favorable physicochemical profile (lower log D, improved metabolic stability, reduced hERG liability) compared to 1,2,4-oxadiazole isomers [1]. This compound can serve as a direct replacement for ester or amide moieties in lead compounds, potentially enhancing oral bioavailability and safety margins. The benzyloxy methyl group at the 2-position offers a site for further synthetic elaboration or metabolic soft spot, making it a versatile starting point for SAR studies [2].

Chemical Biology Probe Development

The well-defined purity (up to 98.4% batch purity) and commercial availability of 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole make it suitable for use as a building block in the synthesis of chemical biology probes, such as activity-based probes or fluorescent ligands. Its favorable physicochemical properties reduce non-specific binding and improve cellular permeability, which are critical for probe performance [3].

Process Chemistry and Scale-Up Feasibility Studies

The established synthetic route to 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole (cyclization of benzyl carbazate) [4] and its availability in multi-gram quantities from commercial suppliers support its use in process chemistry research. This compound can be employed to evaluate the scalability of oxadiazole-containing drug candidates or as a reference standard in analytical method development.

Academic Drug Discovery and Chemical Education

For academic laboratories engaged in drug discovery, 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole represents an accessible, high-purity scaffold that demonstrates key medicinal chemistry principles, including bioisosterism and the impact of heterocycle choice on physicochemical properties [1]. Its commercial availability in small pack sizes (e.g., 50 mg, 250 mg) aligns with the budgetary constraints of academic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Benzyloxy)methyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.